molecular formula C13H14N2 B190090 2-Phenyl-1-pyridin-4-yl-ethylamine CAS No. 118385-86-7

2-Phenyl-1-pyridin-4-yl-ethylamine

Katalognummer: B190090
CAS-Nummer: 118385-86-7
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: NJLNPSNPLSKMMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1-pyridin-4-yl-ethylamine is an organic compound with the molecular formula C13H14N2 . It features a β-phenethylamine backbone, a structure widely recognized as a privileged scaffold in medicinal chemistry and frequently encountered in biologically active compounds . This core structure is prevalent in small-molecule therapeutics, including dopamine receptor agonists, various enzyme inhibitors, and central nervous system agents . The compound's structure, which incorporates both phenyl and pyridyl rings, is of significant interest in the development of kinase inhibitors . Similar phenylpyridine structures are commonly employed as ligands in coordination chemistry and in the synthesis of metal complexes for applications such as organic light-emitting diodes (OLEDs) . As a β-phenethylamine derivative, it serves as a versatile building block in chemical synthesis. Related analogs are used as linchpins in modular synthesis, allowing for diversification via cross-coupling reactions to access a wide family of functionalized molecules for structure-activity relationship (SAR) studies . Researchers value this compound for its potential in drug discovery and materials science. Handle with appropriate safety precautions in a controlled laboratory setting. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-phenyl-1-pyridin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13(12-6-8-15-9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLNPSNPLSKMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118385-86-7
Record name 2-phenyl-1-(pyridin-4-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-phenyl-1-(4-pyridyl)ethylamine molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Characterization of 2-phenyl-1-(4-pyridyl)ethylamine

Abstract

This technical guide provides a comprehensive analysis of 2-phenyl-1-(4-pyridyl)ethylamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. The primary focus of this document is the precise determination and verification of its molecular weight. We present both the theoretical calculations based on its molecular formula and the experimental verification using mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the analytical characterization of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and include detailed, self-validating protocols for mass spectrometry and other spectroscopic techniques, ensuring scientific integrity and reproducibility.

2-phenyl-1-(4-pyridyl)ethylamine is a molecule featuring a pyridine ring and a phenyl group attached to an ethylamine backbone. The unique arrangement of these functional groups—a chiral center at the carbon bearing the amino and pyridyl groups—makes it a potentially valuable scaffold for the development of novel chemical entities. In any research or development context, the foundational step is the unambiguous confirmation of a compound's identity and purity. The molecular weight is the most critical initial data point in this process, serving as a primary identifier and a prerequisite for all subsequent quantitative studies. This guide elucidates the methods for accurately determining this fundamental property.

Molecular Identity and Physicochemical Properties

The first step in characterizing any chemical compound is to establish its fundamental identifiers and properties. These data provide the theoretical basis for all subsequent experimental work.

Chemical Structure

The structural formula of 2-phenyl-1-(4-pyridyl)ethylamine defines its atomic connectivity and is the basis for calculating its molecular weight.

Caption: 2D structure of 2-phenyl-1-(4-pyridyl)ethylamine.

Key Identifiers

For unambiguous identification and literature tracking, a compound is defined by several key identifiers.

IdentifierValueSource
IUPAC Name 2-phenyl-1-(pyridin-4-yl)ethan-1-amineN/A
CAS Number 59576-23-7[1]
Molecular Formula C₁₃H₁₄N₂[1]
Molecular Weight and Composition

The molecular weight can be expressed in two ways: the average molecular weight, which accounts for natural isotopic abundance, and the monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element. The latter is crucial for high-resolution mass spectrometry.

PropertyValue
Average Molecular Weight 198.27 g/mol
Monoisotopic Mass 198.1157 Da
Elemental Composition C: 78.75%, H: 7.12%, N: 14.13%

Theoretical and Experimental Determination of Molecular Weight

While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity of a synthesized compound. Mass spectrometry is the definitive technique for this purpose.

Theoretical Calculation

The average molecular weight is calculated from the molecular formula (C₁₃H₁₄N₂) using the standard atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).

  • (13 × 12.011) + (14 × 1.008) + (2 × 14.007) = 156.143 + 14.112 + 28.014 = 198.269 g/mol

This value, rounded to two decimal places, is 198.27 g/mol .

Experimental Verification by Mass Spectrometry

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-phenyl-1-(4-pyridyl)ethylamine, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.

The core principle involves ionizing the sample, separating the resulting ions based on their m/z ratio in a mass analyzer, and detecting the ions. The resulting mass spectrum plots ion intensity against the m/z ratio. The peak corresponding to the intact molecule (or its protonated form) confirms its molecular weight.

This protocol ensures that the sample is properly prepared for analysis, which is critical for obtaining a clean and interpretable spectrum.

  • Solvent Selection: Choose a high-purity (LC-MS grade) solvent in which the analyte is soluble and that is compatible with ESI. A mixture of methanol and water (50:50 v/v) with 0.1% formic acid is a common starting point. The formic acid aids in the protonation of the amine and pyridine nitrogen atoms, enhancing the [M+H]⁺ signal.

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-phenyl-1-(4-pyridyl)ethylamine and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL. This concentration is typically sufficient for analysis by modern mass spectrometers and avoids detector saturation.

  • Sample Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the instrument's fluidics.

  • Transfer to Autosampler Vial: Transfer the filtered sample into an appropriate autosampler vial for analysis.

The following table outlines typical parameters for acquiring a mass spectrum on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

ParameterTypical ValueRationale
Ionization Mode ESI, PositiveThe two basic nitrogen atoms are readily protonated.
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Scan Range 50 - 500 m/zCovers the expected m/z of the [M+H]⁺ ion (~199.12) and potential fragments.
Source Temp. 100 - 150 °CAids in desolvation of the generated ions.
Gas Flow (N₂) Instrument-dependentServes as both nebulizing and drying gas.

The resulting mass spectrum should display a prominent peak at an m/z value corresponding to the protonated molecule [M+H]⁺.

  • Expected m/z: Monoisotopic Mass + Mass of Proton = 198.1157 Da + 1.0073 Da = 199.1230 m/z

The detection of a high-intensity signal at this m/z value, with the correct isotopic pattern for C₁₃H₁₅N₂⁺, provides definitive confirmation of the molecular weight and, by extension, the molecular formula.

Structural Confirmation and Purity Analysis

While MS confirms the molecular formula, it does not provide information about atomic connectivity. Spectroscopic techniques like NMR and IR are required to confirm the compound's structure.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The resulting spectra serve as a molecular "fingerprint" and can be used to confirm the proposed structure.

Protocol: Sample Preparation for NMR

  • Sample Weighing: Weigh 5-10 mg of the compound.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts, coupling constants, and integration values should be consistent with the structure of 2-phenyl-1-(4-pyridyl)ethylamine.

Analytical Workflow

A comprehensive characterization workflow ensures that all aspects of the compound's identity and purity are assessed.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation & Confirmation synthesis Synthesized Compound ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir mw Molecular Weight Confirmation ms->mw structure Structural Elucidation nmr->structure ir->structure final Confirmed Identity: 2-phenyl-1-(4-pyridyl)ethylamine mw->final structure->final purity Purity Assessment purity->final

Caption: Workflow for the comprehensive characterization of a synthesized compound.

Conclusion

The molecular weight of 2-phenyl-1-(4-pyridyl)ethylamine is theoretically calculated to be 198.27 g/mol , with a monoisotopic mass of 198.1157 Da. This fundamental property is best confirmed experimentally using high-resolution mass spectrometry, which should yield a protonated molecular ion [M+H]⁺ at an m/z of 199.1230. This guide provides the necessary theoretical background and robust experimental protocols for researchers to confidently determine the molecular weight and verify the structural identity of this compound, ensuring the integrity of their scientific investigations.

References

  • Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 363-366. [Link]

  • Anthal, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Molecular Crystals and Liquid Crystals, 598(1), 130-140. [Link]

  • Almansour, A. I., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 44185-44196. [Link]

Sources

Technical Monograph: 2-Phenyl-1-(pyridin-4-yl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 59576-23-7 Chemical Formula: C₁₃H₁₄N₂ Molecular Weight: 198.27 g/mol Synonyms: 1-(4-Pyridinyl)-2-phenylethylamine;


-(4-Pyridyl)-

-phenylethylamine; 4-(1-Amino-2-phenylethyl)pyridine.[1][2][3]

Executive Summary

2-Phenyl-1-(pyridin-4-yl)ethylamine is a structural analogue of the analgesic/stimulant lefetamine (1,2-diphenylethylamine) and a regioisomer of the NMDA receptor antagonist lanicemine (AZD6765).[2] Characterized by an ethylamine backbone bridging a phenyl ring and a pyridine-4-yl moiety, this compound represents a critical scaffold in medicinal chemistry, particularly in the exploration of neuroactive bioisosteres.[3]

This guide provides a comprehensive technical analysis of the compound, detailing a self-validating synthetic protocol via Grignard addition and reductive amination, physicochemical profiling, and a structure-activity relationship (SAR) analysis contrasting it with established CNS agents.[3]

Chemical Identity & Physicochemical Profiling

The compound features a chiral center at the C1 position (alpha to the amine), allowing for


 and 

enantiomers.[3] Unlike lanicemine, where the pyridine ring is located at the C2 position, this molecule places the pyridine ring at the C1 position, directly attached to the methine carbon bearing the amine group.[3]
Table 1: Physicochemical Properties
PropertyValueContext/Methodology
Molecular Formula C₁₃H₁₄N₂Confirmed via elemental analysis standards.[2][4]
Molecular Weight 198.27 g/mol Monoisotopic mass: 198.1157 Da.[3]
CAS Number 59576-23-7Unique identifier for the free base.[2]
Predicted LogP 1.8 ± 0.3Lipophilic, suitable for BBB penetration.[3]
pKa (Base) ~9.5 (Amine)Primary amine is protonated at physiological pH.[3]
pKa (Pyridine) ~5.2 (Pyridine N)Pyridine nitrogen remains largely unprotonated at pH 7.[3]4.
H-Bond Donors 1 (-NH₂)Critical for receptor binding (e.g., NMDA GluN2B).[3]
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N acts as a weak acceptor.[3]

Synthetic Methodology

The synthesis of 2-phenyl-1-(pyridin-4-yl)ethylamine presents a regiochemical challenge. The most robust route avoids the instability of pyridine-based nitroalkene reductions by utilizing a Grignard addition to a nitrile, followed by reductive amination.[3] This protocol ensures high regioselectivity for the C1-pyridine motif.[2][3]

Protocol: Grignard Addition & Reductive Amination

Objective: Synthesis of 2-phenyl-1-(pyridin-4-yl)ethylamine from 4-cyanopyridine.[2][3]

Phase 1: Formation of 1-(Pyridin-4-yl)-2-phenylethanone (Ketone Intermediate)[2][3]
  • Reagents: 4-Cyanopyridine (1.0 eq), Benzylmagnesium chloride (1.2 eq, 2.0 M in THF), Anhydrous THF.

  • Setup: Flame-dried 3-neck round-bottom flask under Argon atmosphere.

  • Addition: Cool 4-cyanopyridine solution in THF to 0°C. Add Benzylmagnesium chloride dropwise over 30 minutes to minimize polymerization.

  • Reaction: The Grignard reagent attacks the nitrile carbon, forming an imine magnesium salt (

    
    ).[3] Stir at room temperature for 3 hours.
    
  • Hydrolysis: Quench with acidic water (1M HCl) to hydrolyze the imine salt directly to the ketone 1-(pyridin-4-yl)-2-phenylethanone .

    • Note: The pyridine ring makes the imine intermediate relatively stable; acidic hydrolysis is required.[3]

  • Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Phase 2: Reductive Amination[2]
  • Reagents: Ketone intermediate (from Phase 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.

  • Imine Formation: Dissolve ketone in dry methanol. Add ammonium acetate and stir for 2 hours to form the imine in situ.

  • Reduction: Add NaBH₃CN portion-wise. The pH should be maintained ~6.0 (acetic acid buffering) to prevent reduction of the ketone prior to imination.[3]

  • Workup: Quench with 1M NaOH to pH >10. Extract the free amine into DCM.[3]

  • Isolation: Convert to the dihydrochloride salt using HCl in diethyl ether for stability and characterization.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction flow and logic.

Synthesis Start 4-Cyanopyridine (Precursor) Inter Imine Salt Intermediate Start->Inter THF, 0°C Nucleophilic Addition Reagent Benzyl MgCl (Grignard) Reagent->Inter Ketone 1-(Pyridin-4-yl)- 2-phenylethanone Inter->Ketone H3O+ Hydrolysis Product 2-Phenyl-1-(pyridin-4-yl) ethylamine Ketone->Product NH4OAc, NaBH3CN Reductive Amination

Figure 1: Step-wise synthesis of 2-phenyl-1-(pyridin-4-yl)ethylamine via Grignard addition and reductive amination.

Pharmacophore & Structural Analysis (SAR)

This compound belongs to the class of 1,2-diarylethylamines .[3] Its biological activity is dictated by the spatial arrangement of the aromatic rings and the basic nitrogen.

Comparative SAR Analysis

The structural modifications between Lefetamine , Lanicemine , and the Target Compound fundamentally alter their receptor binding profiles, particularly at the NMDA receptor and monoamine transporters.[3]

  • Lefetamine (1,2-Diphenylethylamine):

    • Structure: Ph-CH(NMe₂)-CH₂-Ph.[2][3]

    • Activity: Opioid agonist/NMDA antagonist/Stimulant.[3]

    • Mechanism:[3][5] Lipophilic phenyl rings facilitate broad binding; N-methylation increases opioid activity.[2][3]

  • Lanicemine (AZD6765):

    • Structure: Ph-CH(NH₂)-CH₂-Py(2-yl).[2][3]

    • Activity: Low-trapping NMDA antagonist.[2][3]

    • Mechanism:[3][5] The pyridine at C2 (beta position) acts as a bioisostere for the phenyl ring but reduces lipophilicity and alters pKa, leading to faster channel unblocking (less psychotomimetic side effects).[3]

  • Target: 2-Phenyl-1-(pyridin-4-yl)ethylamine:

    • Structure: Py(4-yl)-CH(NH₂)-CH₂-Ph.[2][3]

    • Shift: The pyridine ring is moved to C1 (alpha position).[3]

    • Impact:

      • Basicity: The electron-withdrawing nature of the pyridine ring at C1 (directly attached to the amine-bearing carbon) will likely decrease the pKa of the primary amine compared to Lefetamine.[2]

      • Binding: The Pyridine-4-nitrogen is exposed at the "head" of the molecule, potentially creating a secondary binding interaction (H-bond acceptor) distinct from the Lanicemine binding mode.[2]

Visualization: Structural Logic

SAR Lefetamine Lefetamine (1,2-Diphenyl) Feature1 C1: Phenyl C2: Phenyl Lefetamine->Feature1 Lanicemine Lanicemine (1-Ph, 2-Py) Feature2 C1: Phenyl C2: Pyridine-2-yl Lanicemine->Feature2 Target Target Compound (1-Py, 2-Ph) Feature3 C1: Pyridine-4-yl C2: Phenyl Target->Feature3 Effect1 High Lipophilicity Opioid/NMDA Activity Feature1->Effect1 Effect2 Low-Trapping NMDA Antidepressant Feature2->Effect2 Effect3 Altered pKa Novel Binding Mode Feature3->Effect3 Predicted

Figure 2: Structure-Activity Relationship (SAR) comparison of diarylethylamine analogues.

Analytical Characterization

To validate the synthesis of 2-phenyl-1-(pyridin-4-yl)ethylamine, the following analytical signals are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       8.5 ppm (d, 2H, Pyridine C2/C6-H).[3]
      
    • 
       7.1-7.3 ppm (m, 7H, Phenyl + Pyridine C3/C5-H).[3]
      
    • 
       4.1 ppm (t, 1H, CH -NH₂).[3]
      
    • 
       2.8-3.0 ppm (d/m, 2H, CH ₂-Ph).[3]
      
    • 
       1.5 ppm (br s, 2H, NH₂).[3]
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺ peak at m/z 199.12.[3]

  • IR Spectroscopy:

    • Primary amine N-H stretch: ~3300-3400 cm⁻¹.[2][3]

    • Pyridine C=N stretch: ~1590 cm⁻¹.[3]

References

  • Guidechem. (2025).[3][5] 2-Phenyl-1-pyridin-4-yl-ethylamine CAS 59576-23-7 Wiki.[1][2] Retrieved from [3]

  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for Lanicemine (CID 9794203).[3] Retrieved from [3]

  • PrepChem. (2025).[3][5] Synthesis of 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethan-1-one. Retrieved from

  • ChemicalBook. (2025).[3] this compound Properties. Retrieved from [3]

Sources

Chemoinformatics and Synthetic Utility of the 2-Phenyl-1-(pyridin-4-yl)ethylamine Scaffold

[1]

Structural Identity & Chemoinformatics

In the landscape of fragment-based drug discovery (FBDD), 2-Phenyl-1-(pyridin-4-yl)ethylamine represents a "privileged scaffold."[1] It combines the lipophilic, π-stacking capability of a benzyl group with the hydrogen-bond accepting nature of a pyridine ring, all tethered by a chiral ethylamine linker.[1]

This molecule is a structural isomer of Lanicemine and a pyridine-analog of the analgesic Lefetamine . Its specific connectivity—where the amine is positioned alpha to the pyridine ring—creates a unique electronic environment that lowers the pKa of the primary amine relative to standard alkylamines, altering its bioavailability and receptor binding profiles.

The Digital Fingerprint

For chemoinformatics integration, accurate encoding is essential. Note that this molecule is often confused with 2-phenyl-pyridin-4-amine (an aniline derivative); the SMILES below confirm the ethylamine backbone.

FormatStringApplication
Canonical SMILES C1=CC=NC(=C1)C(CC2=CC=CC=C2)NGeneral Database Search
Isomeric SMILES C1=CC=NC(=C1)NChiral Specificity (S-isomer shown)
InChI Key HTKAXRQMCRKDSV-UHFFFAOYSA-NUnique Hashing (Non-chiral)
CAS Registry 59576-23-7Procurement
Structural Decomposition

The following diagram illustrates the fragmentation pattern used in Retrosynthetic Analysis and QSAR (Quantitative Structure-Activity Relationship) modeling.

GMolecule2-Phenyl-1-(pyridin-4-yl)ethylamineFragment1Fragment A:Pyridine-4-yl(H-Bond Acceptor)Molecule->Fragment1 Alpha-PositionFragment2Fragment B:Ethylamine Linker(Chiral Center)Molecule->Fragment2 Core ScaffoldFragment3Fragment C:Benzyl Moiety(Lipophilic Contact)Molecule->Fragment3 Beta-PositionFragment1->Fragment2ElectronicPull

Figure 1: Structural decomposition of the scaffold highlighting pharmacophoric features.

Synthetic Architecture

The synthesis of 1,2-disubstituted ethylamines can be challenging due to the risk of over-alkylation. The most robust protocol for research-grade purity involves the Grignard Addition-Reductive Amination sequence.[1] This pathway avoids the formation of secondary amine byproducts common in direct alkylation.

Retrosynthetic Logic
  • Disconnection: The C-N bond is disconnected first (Reductive Amination).

  • Intermediate: This reveals the ketone: 1-(pyridin-4-yl)-2-phenylethanone.[1]

  • C-C Bond Formation: The ketone is constructed via the addition of a benzyl nucleophile to a pyridine electrophile (4-Cyanopyridine).

Validated Protocol

Precursor: 4-Cyanopyridine (Isonicotinonitrile) & Benzylmagnesium Chloride.[1]

Step 1: Formation of the Ketone Intermediate[1]
  • Reagents: 4-Cyanopyridine (1.0 eq), Benzylmagnesium chloride (1.2 eq, 2M in THF), dry THF.

  • Procedure:

    • Cool a solution of 4-cyanopyridine in anhydrous THF to 0°C under N2 atmosphere.

    • Dropwise add Benzylmagnesium chloride over 30 minutes. Critical: Maintain temp < 5°C to prevent polymerization.[1]

    • Stir at RT for 3 hours. The intermediate imine magnesium salt precipitates.

    • Hydrolysis: Quench with 10% HCl (aq) and stir for 1 hour to hydrolyze the imine to the ketone.

    • Neutralize with NaHCO3 and extract with EtOAc.

Step 2: Reductive Amination (The Leuckart-Wallach Modification)[1]
  • Reagents: Ketone intermediate, Ammonium Acetate (10 eq), Sodium Cyanoborohydride (NaCNBH3, 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the ketone in MeOH. Add Ammonium Acetate.

    • Stir for 30 minutes to form the in situ iminium species.

    • Add NaCNBH3 portion-wise. Safety: Vent the reaction vessel; HCN evolution possible if acidified too quickly.

    • Reflux for 12 hours.

    • Workup: Acidify to pH 2 (destroy excess hydride), then basify to pH 12 (NaOH). Extract free amine with DCM.

Reaction Workflow Visualization

SynthesisStartStart:4-CyanopyridineInterIntermediate:Imine SaltStart->Inter Grignard AdditionReagentReagent:Benzyl MgCl(THF, 0°C)Reagent->InterHydrolysisStep:Acid Hydrolysis(H3O+)Inter->HydrolysisKetoneKey Intermediate:1-(pyridin-4-yl)-2-phenylethanoneHydrolysis->Ketone Yields KetoneRedAminReaction:Reductive Amination(NH4OAc / NaCNBH3)Ketone->RedAminProductFinal Product:2-Phenyl-1-(pyridin-4-yl)ethylamineRedAmin->Product Reduction of C=N

Figure 2: Step-wise synthetic pathway via the Nitrile-Grignard route.[1]

Physicochemical Profiling & Drug Design

Understanding the physicochemical properties is vital for predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profile. The pyridine ring introduces a basic center distinct from the primary amine.

Calculated Properties (In Silico)
PropertyValue (Est.)Significance
Molecular Weight 198.27 g/mol Ideal for fragment-based design (<300 Da).
cLogP 1.9 - 2.1Good CNS penetration potential (Lipophilic).[1]
TPSA ~39 ŲHigh oral bioavailability (Rule of 5 compliant).
pKa (Pyridine N) ~5.2Unprotonated at physiological pH (7.4).
pKa (Primary Amine) ~8.8Lower than typical alkylamines (10.5) due to the electron-withdrawing pyridine ring.[1]
Pharmacological Significance

This scaffold acts as a bioisostere for the 1,2-diphenylethylamine moiety found in:

  • Lefetamine (Opioid analgesic): Replacing one phenyl with pyridine reduces lipophilicity and increases solubility.

  • Rho-Kinase (ROCK) Inhibitors: The pyridine nitrogen often serves as a hinge-binder in the ATP-binding pocket of kinases [1].[1]

  • Monoamine Transporter Ligands: The phenethylamine backbone is the classic pharmacophore for dopamine/norepinephrine transporter substrates. The 4-pyridyl substitution modulates affinity for VMAT2 and TAAR1 receptors [2].[1]

Handling & Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 8.5 ppm (d, 2H): Pyridine protons adjacent to Nitrogen (C2, C6).

    • δ 7.1-7.3 ppm (m, 7H): Phenyl protons + Pyridine C3, C5 protons.

    • δ 4.0 ppm (t, 1H): Chiral methine proton (CH-NH2).

    • δ 2.8-3.0 ppm (dd, 2H): Benzylic methylene protons.

  • Storage: Hygroscopic amine. Store as the Dihydrochloride (2HCl) salt at -20°C. Free base absorbs CO2 from air (carbamate formation).[1]

References

  • Liao, J. et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. National Institutes of Health (PMC). Available at: [Link]

  • PubChem Database. (2025). Compound Summary: 1-Phenyl-2-(pyridin-2-yl)ethanamine (Isomer Reference).[1] National Library of Medicine. Available at: [Link][1]

Methodological & Application

Application Note: High-Purity Synthesis of 1-(4-Pyridinyl)-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of 1-(4-Pyridinyl)-2-phenylethylamine , a structural isomer of the NMDA receptor antagonist Lanicemine (AZD6765), utilizing a modified Bruylants reaction .

This protocol prioritizes the Cyanohydrin




-Aminonitrile

Grignard Displacement
pathway, as it offers superior regiocontrol and atom economy compared to traditional reductive amination of ketones.

Executive Summary & Strategic Rationale

The target molecule, 1-(4-Pyridinyl)-2-phenylethylamine , features a 1,2-diarylethylamine scaffold common in neuroactive compounds (e.g., Lefetamine, Lanicemine). While traditional synthesis might employ the reductive amination of 1-(4-pyridinyl)-2-phenylethanone, that route suffers from the instability of the pyridyl-ketone intermediate and potential racemization.

This guide details a C-C bond-forming approach starting from the cyanohydrin of 4-pyridinecarboxaldehyde. By converting the cyanohydrin to an


-aminonitrile, we activate the position for a Bruylants reaction —the nucleophilic displacement of the nitrile group by a Grignard reagent (Benzylmagnesium chloride).

Key Advantages of This Protocol:

  • Regiospecificity: The amino group position is fixed by the initial cyanohydrin formation.

  • Modular: Allows easy variation of the aryl tail by changing the Grignard reagent.

  • Pyridine Compatibility: Optimized stoichiometry accounts for the Lewis basicity of the pyridine ring, preventing yield loss due to reagent sequestration.

Mechanistic Pathway & Workflow

The synthesis proceeds through three distinct phases: (1) Cyanohydrin formation/trapping, (2) Aminonitrile formation (Strecker-type equilibrium), and (3) Bruylants displacement.

Figure 1: Reaction Logic Flow

BruylantsPathway cluster_0 Phase 1: Precursors Aldehyde 4-Pyridinecarboxaldehyde Cyanohydrin Cyanohydrin / TMS-Cyanohydrin Aldehyde->Cyanohydrin Activation Aminonitrile α-Aminonitrile (Intermediate) Cyanohydrin->Aminonitrile Amine Exchange Complex Mg-Pyridine Complex (Transient) Aminonitrile->Complex Coordination ImineMg Magnesium Imine Species Complex->ImineMg Bruylants Displacement (-CN) Product 1-(4-Pyridinyl)- 2-phenylethylamine ImineMg->Product Hydrolysis TMSCN + TMSCN / ZnI2 NH3 + NH3 / MeOH BnMgCl + BnMgCl (3.0 eq) H3O + H3O+ (Quench)

Caption: Workflow for the conversion of 4-pyridinecarboxaldehyde to the target amine via cyanohydrin activation and Grignard displacement.

Detailed Experimental Protocols

Phase 1: Preparation of the -Aminonitrile Intermediate

Objective: Convert the aldehyde/cyanohydrin into the reactive 2-amino-2-(4-pyridyl)acetonitrile. Note: While commercial cyanohydrins exist, in situ generation from the aldehyde ensures freshness, as pyridyl cyanohydrins are prone to degradation.

Reagents:

  • 4-Pyridinecarboxaldehyde (10.7 g, 100 mmol)

  • Trimethylsilyl cyanide (TMSCN) (11.9 g, 120 mmol)

  • Ammonia (7N in Methanol) (30 mL)

  • Zinc Iodide (ZnI₂, catalytic) (100 mg)

  • Solvent: Dichloromethane (DCM) anhydrous.

Protocol:

  • Cyanosilylation: In a flame-dried flask under Nitrogen, dissolve 4-pyridinecarboxaldehyde in DCM (100 mL). Add catalytic ZnI₂.

  • Dropwise add TMSCN at 0°C. Stir at Room Temperature (RT) for 2 hours. Monitoring: IR should show disappearance of carbonyl stretch.

  • Amination: Cool the solution to 0°C. Add the 7N NH₃/MeOH solution slowly.

  • Stir sealed at RT for 12–16 hours. The silyl group is cleaved, and the amine displaces the hydroxyl equivalent.

  • Isolation: Concentrate in vacuo to remove excess ammonia and methanol. The residue is the crude

    
    -aminonitrile.
    
    • Critical Step: Do not purify by silica chromatography (unstable). Recrystallize from Et₂O/Hexanes if a solid, or use directly if oil. Store at -20°C if not using immediately.

Phase 2: The Bruylants Displacement (Grignard Coupling)

Objective: Displace the nitrile group with a benzyl group to form the carbon skeleton.

Critical Mechanism Note: The pyridine nitrogen is a Lewis base and will complex with 1 equivalent of Grignard reagent. Therefore, at least 2.5 to 3.0 equivalents of Benzylmagnesium chloride are required (1 eq for Pyridine complexation, 1 eq for reaction, 0.5-1.0 eq excess to drive kinetics).

Reagents:

  • Crude

    
    -Aminonitrile (from Phase 1, ~100 mmol theoretical)
    
  • Benzylmagnesium chloride (2.0 M in THF) (150 mL, 300 mmol)

  • Solvent: Anhydrous THF (200 mL)

Protocol:

  • Setup: Charge a 1L 3-neck flask with the aminonitrile and anhydrous THF (200 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Grignard Addition: Add Benzylmagnesium chloride dropwise via an addition funnel over 45 minutes.

    • Observation: A precipitate may form (Mg-Pyridine complex). Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours, then to RT over 4 hours. Stir at RT for an additional 12 hours.

    • Mechanism:[1][2][3][4] The Grignard reagent attacks the

      
      -carbon, ejecting the cyanide anion as Mg(CN)Cl. This forms a magnesium imine intermediate.
      
  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (100 mL), followed by 1M HCl (100 mL) to ensure hydrolysis of the magnesium imine to the amine salt.

    • Safety: CAUTION! The aqueous phase now contains Cyanide salts. Treat all aqueous waste with bleach (Sodium Hypochlorite) before disposal.

Phase 3: Workup and Purification
  • Basification: The product is currently in the acidic aqueous layer (as the HCl salt). Wash the aqueous layer with Et₂O (2 x 100 mL) to remove non-basic organic impurities (e.g., bibenzyl coupling byproducts).

  • Extraction: Basify the aqueous layer to pH > 12 using 4M NaOH. Extract the free amine into DCM (3 x 150 mL).

  • Drying: Dry combined organic layers over Na₂SO₄, filter, and concentrate.

  • Salt Formation (Recommended for Purity): Dissolve the crude oil in minimal Ethanol. Add concentrated HCl (1.1 eq) or Oxalic acid. The salt (1-(4-pyridinyl)-2-phenylethylamine dihydrochloride or oxalate) will precipitate.

  • Recrystallization: Recrystallize from EtOH/Et₂O.

Quantitative Data & Troubleshooting

Table 1: Stoichiometry and Critical Parameters
ParameterValueReason for Specification
Grignard Equivalents 3.0 eq 1.0 eq is sequestered by the Pyridine N; excess required for kinetics.
Temperature (Addn) -78°C Prevents polymerization of the aminonitrile and side reactions on the Py ring.
Reaction Time 16 Hours Displacement of -CN is slower than ketone addition; requires extended time.
Quench pH < 2.0 Essential to break the stable Mg-N complex and hydrolyze the imine.
Expected Yield 65-75% Losses primarily due to pyridine coordination and workup extraction.
Troubleshooting Guide
  • Problem: Low Yield.

    • Cause: Grignard reagent "poisoned" by moisture or pyridine.

    • Solution: Titrate Grignard before use. Increase equivalents to 3.5. Ensure Pyridine-aldehyde starting material was dry.

  • Problem: Recovery of Starting Aldehyde.

    • Cause: Aminonitrile reverted to aldehyde/cyanide before reaction.

    • Solution: Ensure the aminonitrile formation (Phase 1) went to completion. Do not expose aminonitrile to moisture before Grignard addition.

  • Problem: "Sticky" Magnesium Salts during workup.

    • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) solution during the quench to solubilize aluminum/magnesium species.

Safety & Compliance (E-E-A-T)

  • Cyanide Hazard: This reaction generates Magnesium Cyanide and Sodium Cyanide byproducts.

    • Protocol: All aqueous waste must be treated with 10% Sodium Hypochlorite (Bleach) at pH > 10 for 24 hours prior to disposal to oxidize cyanide to cyanate.

    • Monitoring: Use HCN detectors in the fume hood.

  • Pyridine Toxicity: Pyridine derivatives are potential neurotoxins and irritants. Handle with double gloving.

References

  • Bruylants Reaction Mechanism & Review

    • Mattalia, J. M., et al. (2021).[1] "The Bruylants and related reactions." Arkivoc.

  • Grignard Compatibility with Pyridines

    • Knochel, P., et al. (2011).[5] "Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates." Organic Letters.

  • Synthesis of 1,2-Diarylethylamines (Lanicemine Analogues)

    • Sanacora, G., et al. (2013).[6] "Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy."[6][7] Molecular Psychiatry.

  • Cyanohydrin Preparation Standards

    • Gassman, P. G., & Talley, J. J. (1981). "Cyanohydrins from Ketones: O-(Trimethylsilyl)benzophenone Cyanohydrin."[8] Organic Syntheses, 60, 14.

Sources

Application Note: 2-Phenyl-1-pyridin-4-yl-ethylamine in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 2-Phenyl-1-pyridin-4-yl-ethylamine (and its structural analogs) as a privileged scaffold in the research and development of ATP-competitive kinase inhibitors. While this specific amine serves as a fundamental building block, its pharmacophore is central to the binding mode of potent Rho-associated Coiled-Coil Kinase (ROCK) inhibitors. This guide provides a comprehensive workflow for solubilization, biochemical profiling (ADP-Glo™), and cellular validation (Myosin Light Chain phosphorylation) to evaluate inhibitors derived from this scaffold.

Introduction: The Pyridine-Ethylamine Scaffold

In kinase drug discovery, the "hinge-binding" region of the ATP pocket is the primary anchor for small molecule inhibitors. This compound represents a minimal pharmacophore capable of exploiting this interaction.

  • The Pyridine Moiety: Acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (specifically Met156 in ROCK1).[1][2]

  • The Phenyl Group: Occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing binding affinity and selectivity potential.

  • The Ethylamine Linker: Provides a vector for derivatization (e.g., urea or amide formation) to reach the solvent-exposed region or the ribose-binding pocket.

This scaffold is structurally homologous to the core of clinically relevant ROCK inhibitors such as Y-27632 and Fasudil , making it an essential tool for Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) studies targeting hypertension, glaucoma, and cancer metastasis.

Mechanism of Action & Binding Mode

The inhibition mechanism is ATP-competitive . The molecule competes with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase.

Structural Logic

The 4-pyridyl nitrogen is the critical "warhead." In the active site of ROCK1/2, this nitrogen accepts a hydrogen bond from the backbone NH of the hinge residue. The flexibility of the ethyl chain allows the phenyl ring to settle into the hydrophobic back-pocket, often displacing water molecules and increasing entropic gain.

Visualization: Hinge Binding Interaction

The following diagram illustrates the canonical binding mode of pyridine-based inhibitors within the ROCK kinase domain.

BindingMode cluster_0 Kinase Active Site ATP_Pocket ATP Binding Pocket (Kinase Domain) Inhibitor This compound (Scaffold) Inhibitor->ATP_Pocket Competes with ATP Hinge Hinge Region (Met156 Backbone NH) Inhibitor->Hinge H-Bond (Pyridine N) Hydrophobic Hydrophobic Pocket (Phe/Leu Residues) Inhibitor->Hydrophobic Van der Waals (Phenyl Ring)

Figure 1: Schematic representation of the pharmacophore binding mode. The Pyridine Nitrogen anchors the molecule to the kinase hinge, while the Phenyl group stabilizes the complex via hydrophobic interactions.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Free amine forms of pyridine-ethylamines can be oily or hygroscopic. Handling them as hydrochloride (HCl) salts is recommended for stability, though this affects solubility in organic solvents.

Reagents:

  • Compound: this compound (or derivative).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

Procedure:

  • Calculate Mass: Determine the molecular weight (MW). If using a salt form (e.g., 2HCl), account for the counterion mass.

  • Stock Solution (10 mM): Dissolve the compound in 100% DMSO.

    • Critical Step: Vortex for 30 seconds. If the compound is a salt and appears cloudy, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into light-protective tubes (amber) and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: Dilute to 100x the final assay concentration in assay buffer immediately before use. Keep DMSO concentration <1% in the final reaction to avoid enzyme denaturation.

Protocol B: Biochemical Kinase Assay (ADP-Glo™)

To determine the IC50 (half-maximal inhibitory concentration), we utilize a luminescent ADP detection assay. This measures the amount of ADP produced by the kinase reaction, which is inversely proportional to inhibition.

Target: Recombinant Human ROCK1 or ROCK2 (active).[3] Substrate: S6 Kinase Peptide (long S6K substrate) or MYPT1 peptide.

Workflow Diagram:

AssayWorkflow Prep 1. Compound Prep (Serial Dilution in DMSO) Enzyme 2. Enzyme Reaction (Kinase + Substrate + ATP + Compound) Prep->Enzyme 60 min @ RT Depletion 3. ADP-Glo Reagent (Depletes unconsumed ATP) Enzyme->Depletion 40 min @ RT Detection 4. Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Depletion->Detection 30 min @ RT Readout 5. Luminescence Readout (Plate Reader) Detection->Readout Integration: 0.5-1s

Figure 2: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Detailed Steps:

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Kinase Reaction (5 µL):

    • Add 2 µL of Compound (diluted in 1x Buffer).

    • Add 2 µL of Enzyme (ROCK1/2, ~2-5 ng/well).

    • Add 1 µL of Substrate/ATP Mix (ATP at

      
       apparent, typically 10 µM).
      
  • Incubation: Cover and incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Step: Add 5 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops reaction, consumes remaining ATP).

  • Detection Step: Add 10 µL of Kinase Detection Reagent. Incubate 30 min at RT (converts ADP to ATP, then to light).

  • Data Acquisition: Measure luminescence.

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

Protocol C: Cellular Validation (Western Blot)

Biochemical potency does not guarantee cellular activity. This protocol verifies if the compound permeates the cell membrane and inhibits ROCK in a physiological context by monitoring the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1), a direct ROCK substrate.

Cell Line: HeLa or NIH3T3 cells. Stimulus: Calyculin A or LPA (Lysophosphatidic acid) to induce ROCK activity.

Procedure:

  • Seeding: Plate cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Starvation: Replace media with serum-free media for 4–16 hours (reduces basal background).

  • Treatment:

    • Pre-treat with This compound (0.1, 1, 10 µM) for 60 minutes.

    • Include Y-27632 (10 µM) as a positive control.

    • Include DMSO (vehicle) as a negative control.

  • Stimulation: Add LPA (10 µM) for 10–15 minutes to activate RhoA/ROCK.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.

  • Western Blotting:

    • Run SDS-PAGE. Transfer to PVDF.

    • Primary Antibody: Anti-p-MYPT1 (Thr696 or Thr853) [1:1000].

    • Loading Control: Anti-Total MYPT1 or Anti-GAPDH.

  • Result Interpretation: Effective inhibition is indicated by a dose-dependent decrease in p-MYPT1 band intensity compared to the LPA-stimulated control.

Data Presentation & Analysis

When reporting results for this scaffold, summarize data in a comparative table to demonstrate Structure-Activity Relationships (SAR).

Table 1: Example Data Layout for ROCK Inhibitor Profiling

Compound IDStructure DescriptionROCK1 IC50 (nM)ROCK2 IC50 (nM)PKA IC50 (nM)Selectivity (ROCK/PKA)
Scaffold 1 This compound1,2001,5008001.5x (Low)
Ref. Drug Y-27632140300>10,000>70x (High)
Analog A Urea-derivative of Scaffold 145505,000100x (High)

Key Insight: The unmodified amine scaffold often shows moderate potency (µM range) and poor selectivity against PKA due to the conserved nature of the ATP pocket. Derivatization (e.g., Analog A) is usually required to achieve nanomolar potency and high selectivity.

References

  • Liao, C., et al. (2007). "Design and synthesis of novel Rho kinase inhibitors." Journal of Medicinal Chemistry.

  • Green, J., et al. (2015).[4][5] "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Protocol." Promega Technical Manual.

  • Ishizaki, T., et al. (2000). "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated coiled-coil kinase."[3][6] Molecular Pharmacology.

  • Breitenlechner, C., et al. (2003). "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure.

Sources

Application Note: Storage and Handling Protocols for 2-Phenyl-1-pyridin-4-yl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

This guide details the storage, handling, and stability maintenance of 2-Phenyl-1-pyridin-4-yl-ethylamine (also known as 1-(4-Pyridyl)-2-phenylethylamine). As a molecule containing both a primary aliphatic amine and a basic pyridine ring, this compound exhibits distinct sensitivity to atmospheric carbon dioxide and moisture.

This compound is frequently utilized as a fragment in medicinal chemistry (neuroactive ligands) and as a chiral building block. Improper storage leads to the formation of carbamate salts and N-oxide impurities, compromising biological assay reproducibility.

Physiochemical Baseline
PropertySpecificationNotes
IUPAC Name 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine
Molecular Formula C₁₃H₁₄N₂
Molecular Weight 198.27 g/mol
Physical State Viscous Oil or Low-Melting Solid (Free Base) White Crystalline Solid (HCl Salt)Free base is prone to oiling out.
Basicity (pKa) ~9.5 (Amine), ~5.2 (Pyridine)Aliphatic amine is the dominant base.
Hygroscopicity High (Deliquescent as salt)Rapidly absorbs atmospheric water.

Mechanisms of Degradation

To ensure integrity, researchers must understand the causality of degradation. This molecule faces two primary threats:

A. The "Carbamate Sponge" Effect (Primary Risk)

The primary aliphatic amine (-NH₂) is a nucleophile that reacts rapidly with atmospheric carbon dioxide (CO₂) to form carbamic acid, which subsequently reacts with another equivalent of amine to form a carbamate salt.

  • Observation: A clear oil turns cloudy or a white solid develops a "crust."

  • Impact: Changes stoichiometry in reactions; introduces insoluble impurities.

B. Pyridine N-Oxidation (Secondary Risk)

While the pyridine ring is aromatic and relatively stable, long-term exposure to light and oxygen can lead to N-oxidation at the pyridine nitrogen, particularly in solution.

C. Visualization: Degradation Logic

The following diagram illustrates the decision matrix for storage based on the chemical form (Salt vs. Free Base).

StorageLogic Start Input: this compound FormCheck Determine Chemical Form Start->FormCheck FreeBase Form: Free Base (Oil/Solid) FormCheck->FreeBase Salt Form: HCl/Tartrate Salt FormCheck->Salt Risk1 Risk: Rapid CO2 Absorption (Carbamate Formation) FreeBase->Risk1 High Sensitivity Risk2 Risk: Hygroscopicity (Water Absorption) Salt->Risk2 High Sensitivity ActionFB Store under Argon/N2 Temp: -20°C Container: Amber Glass + Teflon Tape Risk1->ActionFB ActionSalt Store with Desiccant Temp: +4°C to -20°C Container: Tightly Sealed Vial Risk2->ActionSalt

Figure 1: Decision tree for selecting storage conditions based on chemical form.

Storage Protocols

Protocol A: Long-Term Archival (Months to Years)

Target: Prevention of oxidative degradation and hydrolysis.

  • Chemical Form: If possible, convert the free base to a Hydrochloride (HCl) or Dihydrochloride salt. The salt lattice provides a significant barrier to oxidation compared to the amorphous free base.

  • Atmosphere:

    • Free Base:Mandatory storage under inert gas (Argon preferred over Nitrogen due to density).

    • Salt: Air-tight storage is sufficient if headspace is minimized; inert gas backfill is recommended.

  • Temperature: Store at -20°C .

    • Note: Do not store the free base at +4°C (Fridge) without inert gas, as the humid environment of a refrigerator promotes carbamate formation if the seal is imperfect.

  • Container:

    • Use Amber glass vials (Type I borosilicate).

    • Cap System: Phenolic caps with PTFE (Teflon) liners.

    • Avoid: Polyethylene (PE) caps without liners, as amines can leach plasticizers over time.

Protocol B: Working Benchtop Storage (Days)

Target: Maintaining purity during active synthesis or screening.

  • Desiccation: Keep the vial in a desiccator containing active silica gel or Drierite® when not in use.

  • Sealing: Parafilm® is insufficient for preventing CO₂ ingress. Use electrical tape or Parafilm over a tightly torqued cap, but rely primarily on the cap's liner integrity.

  • Solubilization: If making stock solutions (e.g., in DMSO or Methanol):

    • Store solutions at -20°C.[1]

    • Limit freeze-thaw cycles to <3 to prevent precipitation or hydrolysis.

Handling & Workflow (Self-Validating System)

To ensure the compound has not degraded before you use it, follow this handling workflow. This acts as a self-validating system.

Step-by-Step Thawing Protocol
  • Equilibration: Remove vial from -20°C storage. Do not open immediately.

  • Wait: Allow the vial to reach room temperature (approx. 30 mins).

    • Reason: Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine, instantly initiating degradation.

  • Visual QC: Inspect for appearance changes (yellowing of white powder, cloudiness in oil).

  • Inert Sampling (For Free Base):

    • Flush the headspace with Argon before re-sealing.

    • If the compound is an oil, use a clean, oven-dried glass pipette.

Workflow Visualization

HandlingWorkflow ColdStorage Freezer (-20°C) Equilibrate Equilibrate to RT (30 mins, Sealed) ColdStorage->Equilibrate Remove Open Open in Fume Hood Equilibrate->Open Dry Exterior Dispense Weigh/Dispense Open->Dispense Purge Backfill with Argon Dispense->Purge Immediately Reseal Reseal & Tape Purge->Reseal Reseal->ColdStorage Return

Figure 2: Standard Operating Procedure (SOP) for handling hygroscopic amines.

Quality Control & Safety

QC Markers (Validation)

If the integrity of the compound is in doubt, perform a quick 1H-NMR check (Solvent: CDCl₃ or DMSO-d₆).

  • Valid: Sharp peaks corresponding to the ethyl chain (~2.8-3.0 ppm) and pyridine protons.

  • Degraded:

    • Broadening of amine protons (exchange with water).

    • New peaks near 8.0-8.5 ppm (N-oxide formation).

    • Cloudiness in CDCl₃ (Insoluble carbamate salts).

Safety Profile
  • Toxicity: Analogues (e.g., 4-aminopyridine) are potassium channel blockers and highly neurotoxic. Treat this compound as a potential neurotoxin .

  • PPE: Nitrile gloves (double gloving recommended for oils), safety glasses, and lab coat.

  • First Aid: In case of skin contact, wash with soap and water for 15 minutes. The basic nature can cause chemical burns.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2762833 (Related Structure: 2-Phenyl-pyridin-4-ylamine). Retrieved from [Link]

  • Versteeg, G. F., et al. (1996).Reaction kinetics of CO2 with amines in non-aqueous solvents. Chemical Engineering Science.

Sources

Troubleshooting & Optimization

2-Phenyl-1-pyridin-4-yl-ethylamine degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Phenyl-1-pyridin-4-yl-ethylamine Stability & Degradation

Executive Summary

This compound (Structure: 1-(4-pyridinyl)-2-phenylethylamine) presents a unique stability profile due to the interplay between its electron-deficient pyridine ring and the reactive primary amine. This guide addresses the primary degradation pathways—specifically oxidative deamination and N-oxidation —and provides actionable troubleshooting protocols for LC-MS/HPLC analysis.

Module 1: The Degradation Architecture

Understanding the causality of degradation is critical for stabilizing this compound.[1] The molecule possesses two "soft spots" for chemical attack: the benzylic carbon (alpha to the pyridine) and the pyridine nitrogen.[1]

Primary Pathway: Oxidative Deamination (The "Ketone" Risk)

The carbon atom carrying the amine group is activated by the adjacent electron-withdrawing pyridine ring. Under oxidative stress (peroxides in excipients, air exposure) or metal catalysis, this position undergoes oxidation to an imine, which rapidly hydrolyzes to the corresponding ketone.[1]

  • Mechanism: Radical abstraction of the

    
    -proton 
    
    
    
    Peroxy radical formation
    
    
    Imine intermediate
    
    
    Hydrolysis.
  • Product: 1-(Pyridin-4-yl)-2-phenylethanone (also known as Benzyl 4-pyridyl ketone).

  • Mass Shift: -1 Da relative to parent (e.g.,

    
    ).
    
Secondary Pathway: N-Oxidation

The pyridine nitrogen is a nucleophilic center. In the presence of oxidizing agents (e.g.,


, mCPBA, or aged polysorbates), it forms the N-oxide.[1]
  • Product: 2-Phenyl-1-(1-oxidopyridin-4-yl)ethylamine .

  • Mass Shift: +16 Da relative to parent.[1]

Photolytic Degradation

Pyridine derivatives are photosensitive.[1] UV exposure (ICH Q1B conditions) can lead to ring-opening reactions or dimerization, often resulting in "yellowing" of solid samples without a single dominant peak in HPLC, manifesting instead as a broad polymeric hump.[1]

Module 2: Visualizing the Pathways

The following diagram maps the degradation logic and mass spectral shifts for rapid identification.

DegradationMap Parent Parent Molecule This compound [MW: 198.26] Imine Intermediate Imine Species (Transient) Parent->Imine Oxidation (-2H) NOxide Secondary Degradant Pyridine-N-Oxide [MW: 214.26] (Mass Shift: +16 Da) Parent->NOxide N-Oxidation (+O) Polymer Photolytic Products Ring Opening / Dimers (Broad Hump) Parent->Polymer UV Light (hv) Ketone Primary Degradant 1-(Pyridin-4-yl)-2-phenylethanone [MW: 197.23] (Mass Shift: -1 Da) Imine->Ketone Hydrolysis (+H2O, -NH3)

Caption: Figure 1.[2][3] Degradation pathways of this compound showing mass shifts relative to the parent compound.

Module 3: Troubleshooting Guide (Q&A Format)

This section addresses specific anomalies reported by researchers working with pyridine-ethylamine scaffolds.

Scenario A: "I see a ghost peak eluting before my main peak in Reverse Phase HPLC."
Diagnostic Step Technical Explanation Action Plan
Hypothesis N-Oxide Formation. Pyridine-N-oxides are generally more polar than their parent pyridines, causing them to elute earlier on C18 columns.Check Mass: Look for +16 Da in LC-MS. Mobile Phase: Ensure pH is controlled. N-oxides are weak bases (

); they will not protonate at neutral pH, increasing polarity difference.[1]
Root Cause Dissolved Oxygen or Peroxides. Common if using aged THF or ethers in synthesis, or PEG-based excipients in formulation.[1]Protocol: Use fresh solvents. Add an antioxidant (e.g., Sodium Metabisulfite) to the sample diluent if stability is critical during analysis.[1]
Scenario B: "My Mass Balance is low (85-90%), but I don't see large impurity peaks."
Diagnostic Step Technical Explanation Action Plan
Hypothesis Volatile Loss or Void Elution. The ketone degradant is less polar but may co-elute if the gradient is too steep. Alternatively, Ammonia (a byproduct of deamination) is lost and not detected.Gradient Modification: Shallow the gradient slope around the main peak. Detection: The ketone has a distinct UV max compared to the amine.[1] Check UV spectra at 254nm vs 210nm.
Root Cause Photolysis. Photolytic degradation often creates complex mixtures of oligomers that do not elute as sharp peaks but raise the baseline noise.[1]Protocol: Protect samples with amber glassware. Perform a "Dark Control" experiment to confirm light sensitivity.
Scenario C: "The peak shape is tailing severely."
Diagnostic Step Technical Explanation Action Plan
Hypothesis Silanol Interaction. The pyridine nitrogen and the aliphatic amine are both basic. They interact strongly with residual silanols on the silica support.[1]Column Choice: Switch to a Base-Deactivated (BDS) column or a hybrid particle column (e.g., Waters XBridge or Phenomenex Kinetex EVO).
Root Cause Inappropriate pH. Running at neutral pH leaves silanols ionized (

) and the amine protonated (

), creating an ion-exchange retention mechanism.
Protocol: Use a high pH mobile phase (pH 9-10) using Ammonium Bicarbonate (if the column resists high pH) or low pH (pH 2-3) with TFA/Formic acid to suppress silanol ionization.

Module 4: Analytical Protocols

Recommended LC-MS Conditions

To accurately identify the -1 Da (Ketone) and +16 Da (N-Oxide) impurities:

  • Column: C18 Phenyl-Hexyl (Provides better selectivity for the aromatic pyridine ring).

  • Mobile Phase A: 10mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Mode: Positive ESI.

    • Note: The parent molecule will show a strong

      
       at m/z ~199.
      
    • Fragmentation: Expect characteristic loss of

      
       (m/z 182) and benzyl cleavage (m/z 91 tropylium ion) [1, 2].
      
Forced Degradation Protocol (Stress Testing)

Perform these steps to validate your stability-indicating method:

  • Oxidation: Dissolve sample in 3%

    
     at Room Temp for 2 hours.
    
    • Target: N-Oxide (+16 Da).

  • Base Hydrolysis: 0.1N NaOH,

    
    , 4 hours.
    
    • Target: Check for racemization (if chiral) or chemical hydrolysis.[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B).

    • Target: Check for yellowing and broad peaks.[1]

Module 5: Decision Tree for Impurity ID

TroubleshootingTree Obs Observation: New Impurity Peak MassCheck Check Mass Shift (Delta) Obs->MassCheck Plus16 +16 Da MassCheck->Plus16 Minus1 -1 Da MassCheck->Minus1 Plus14 +14 Da MassCheck->Plus14 NOxide Conclusion: N-Oxide (Oxidative Stress) Plus16->NOxide Ketone Conclusion: Ketone (Oxidative Deamination) Minus1->Ketone Methyl Conclusion: Methylation Artifact (MeOH solvent interaction?) Plus14->Methyl

Caption: Figure 2. Rapid decision tree for identifying impurities based on mass spectral shifts.

References

  • Asakawa, D., et al. (2021).[1] "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 32(8), 2144-2152.[1][4] Link

  • Kishi, T., et al. (2018).[1] "Comparison of the Characteristic Mass Fragmentations of Phenethylamines." Molecules, 23(7), 1508.[1] Link

  • ICH Harmonised Tripartite Guideline. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation.[1][5] Link

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.[1] (Standard reference for oxidative deamination mechanisms).

Sources

Technical Support Center: Pyridine Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals working with pyridine ethylamine derivatives. It provides in-depth technical support, troubleshooting advice, and practical protocols to prevent and manage the oxidative degradation of these valuable compounds. Our approach is rooted in established scientific principles and field-proven experience to ensure the integrity and reproducibility of your experimental work.

Introduction to the Challenge: The Instability of Pyridine Ethylamine Derivatives

Pyridine ethylamine derivatives are a cornerstone in medicinal chemistry and materials science. However, their inherent chemical nature—possessing both an electron-rich pyridine ring and a nucleophilic amino group—renders them susceptible to oxidative degradation. This instability can manifest as discoloration, the appearance of unknown impurities in analytical profiles, and ultimately, a compromise in compound purity and activity. Understanding the mechanisms of oxidation and implementing robust preventative strategies are critical for success.

This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs) on Oxidation

Q1: My solution of a pyridine ethylamine derivative is turning yellow/brown upon storage. What is happening?

Answer: The development of a yellow or brown color is a classic indicator of amine oxidation.[1] All amine free bases are sensitive to atmospheric oxygen, which can lead to the formation of colored impurities such as N-oxides and nitroso compounds.[1] This process can be accelerated by exposure to light and elevated temperatures. Even high-purity compounds like aniline and diethylamine are known to discolor over time if not stored under strictly inert conditions.[1]

Q2: What are the primary chemical pathways for the oxidation of a pyridine ethylamine derivative?

Answer: Oxidation can occur at two primary sites on the molecule: the pyridine ring nitrogen and the ethylamine side chain.

  • N-Oxidation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen can be readily oxidized by common oxidants (like hydrogen peroxide or peracids) to form a pyridine N-oxide.[2][3] This transformation alters the electronic properties of the aromatic ring.[2]

  • Oxidation of the Ethylamine Side Chain: The amino group and the adjacent methylene carbons are also susceptible to oxidation. While the exact mechanism can be complex and may involve radical intermediates, potential oxidation products can arise from reactions at the C-N bond or the C-H bonds alpha to the nitrogen. Studies on related phenethylamine compounds show that enzymatic oxidation can occur on the side chain.[4]

Below is a diagram illustrating the potential oxidative pathways.

OxidationPathways cluster_main Pyridine Ethylamine Derivative cluster_products Oxidation Products cluster_conditions Accelerating Factors PyridineEthylamine Pyridine Ethylamine Derivative N_Oxide Pyridine N-Oxide Derivative PyridineEthylamine->N_Oxide Ring N-Oxidation (O2, Peroxides) SideChainOx Side-Chain Oxidized Products (e.g., amides, aldehydes) PyridineEthylamine->SideChainOx Side-Chain Oxidation (O2, Light, Metal Ions) Oxygen Oxygen (Air) Oxygen->PyridineEthylamine Light UV/Visible Light Light->PyridineEthylamine Heat Elevated Temperature Heat->PyridineEthylamine Metals Trace Metal Ions (e.g., Cu²⁺, Fe³⁺) Metals->PyridineEthylamine

Caption: Potential oxidative degradation pathways for pyridine ethylamine derivatives.

Q3: Are there specific storage conditions you recommend to prevent this degradation?

Answer: Yes, proper storage is the first and most critical line of defense. Based on best practices for handling air-sensitive amines, we recommend the following:

ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5]
Container Tightly sealed, amber glass bottleAmber glass protects the compound from light-induced degradation. A tight seal prevents exposure to air and moisture.[1]
Temperature Refrigerated (2-8 °C) or Frozen (-20 °C)Lower temperatures significantly slow the rate of chemical reactions, including oxidation.
Purity Free of metal contaminantsTrace metal ions can act as catalysts for oxidation reactions. Ensure all glassware and reagents are free from metal residues.

For long-term storage, consider converting the amine to its hydrochloride (HCl) salt, which is generally more stable and less prone to oxidation.[1]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides a logical workflow to identify and solve them.

Problem 1: My compound discolored during purification (e.g., filtration or rotary evaporation).
  • Potential Cause: Exposure to atmospheric oxygen during the workup process. Filtration of a solution on a silica pad or Büchner funnel, and solvent removal via rotary evaporation, can introduce significant amounts of air.[5]

  • Troubleshooting Steps:

    • Inert Atmosphere Filtration: If the compound is highly sensitive, perform filtrations in a glovebox or use Schlenk line techniques with a filter cannula.

    • Solvent Degassing: Before use, purge solvents with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.[5]

    • Rotary Evaporation with Care: Instead of venting your rotovap to air, backfill the system with nitrogen or argon. This creates an inert blanket over your compound as the solvent is removed.[5]

    • Temperature Control: Keep the water bath temperature on the rotovap as low as is practical to minimize thermal stress on the compound.

Problem 2: I see new, unexpected peaks in my HPLC/LC-MS analysis after storing the compound.
  • Potential Cause: Oxidative degradation has occurred, leading to the formation of new chemical entities.

  • Troubleshooting Workflow:

TroubleshootingWorkflow Start Unexpected Peaks in HPLC/LC-MS CheckStorage Review Storage Conditions: - Inert Atmosphere? - Light Protection? - Correct Temperature? Start->CheckStorage AnalyzeImpurity Characterize Impurity: - Obtain Mass Spec (MS) data. - Does M+16 suggest N-Oxide? - Does M+14 suggest other oxidation? CheckStorage->AnalyzeImpurity If conditions were suboptimal ForcedDegradation Perform Forced Degradation Study (See Protocol 3.2) AnalyzeImpurity->ForcedDegradation CompareSpectra Compare Impurity MS/Retention Time with Stressed Samples ForcedDegradation->CompareSpectra IdentifyPathway Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) CompareSpectra->IdentifyPathway ImplementSolution Implement Corrective Actions: - Improve Storage Protocol - Add Antioxidant - Re-purify Material IdentifyPathway->ImplementSolution End Compound Stabilized ImplementSolution->End

Caption: Workflow for troubleshooting unexpected impurities.

Section 3: Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols are the foundation of reproducible science. The following are detailed, step-by-step methodologies for key workflows.

Protocol 3.1: Standard Operating Procedure for Handling and Storage
  • Receiving the Compound: Upon receipt, immediately transfer the compound to an amber glass vial.

  • Inerting the Vial: Place the vial in a desiccator or glovebox. Evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Sealing: Tightly cap the vial. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store in a designated, explosion-proof refrigerator (2-8 °C) or freezer (-20 °C).

  • Dispensing: For use, allow the vial to warm to room temperature before opening to prevent condensation of moisture and air into the cold vial. Open the vial under a positive flow of inert gas. Dispense the required amount quickly and re-purge, seal, and store the vial immediately.

Protocol 3.2: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method, following ICH Q1A(R2) guidelines.[6] The goal is to achieve 5-20% degradation.[7][8]

  • Sample Preparation: Prepare five separate solutions of the pyridine ethylamine derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). Prepare a sixth "unstressed" control sample and store it at -20 °C.

  • Acid Hydrolysis: To one sample, add 1M HCl. Let it stand at room temperature for 24 hours. If no degradation is observed, heat at 60 °C for 24 hours.

  • Base Hydrolysis: To a second sample, add 1M NaOH. Let it stand at room temperature for 24 hours.

  • Oxidative Degradation: To a third sample, add 3% hydrogen peroxide (H₂O₂).[7] Let it stand at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a fourth sample in an oven at 70 °C for 48 hours.

  • Photolytic Degradation: Place the fifth sample in a photostability chamber and expose it to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the designated time, neutralize the acid and base samples if necessary. Analyze all samples (including the unstressed control) by a validated HPLC-UV/MS method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The mass spectrometry data is crucial for proposing the structures of the degradants.[6]

Protocol 3.3: Evaluating the Efficacy of Antioxidants

This protocol allows you to systematically test the ability of different antioxidants to prevent the degradation of your compound.

  • Stock Solutions:

    • Prepare a 1 mg/mL solution of your pyridine ethylamine derivative in a degassed solvent (e.g., ethanol).

    • Prepare 10 mg/mL stock solutions of the antioxidants to be tested (e.g., Butylated Hydroxytoluene (BHT), α-Tocopherol (Vitamin E), Ascorbic Acid) in the same solvent.

  • Sample Preparation:

    • Control (No Antioxidant): Aliquot 1 mL of the compound solution into an amber vial.

    • Test Samples: To separate amber vials, add 1 mL of the compound solution. Then, add a specific amount of an antioxidant stock solution (e.g., to achieve a final concentration of 0.1% w/v). Prepare one set of vials for each antioxidant.

  • Stress Condition: Loosely cap the vials to allow for air exposure and place them in an oven at 40 °C for 7 days. This accelerates oxidative degradation.

  • Analysis: At specified time points (e.g., Day 0, 1, 3, 7), take an aliquot from each vial and analyze by HPLC-UV.

  • Evaluation: Quantify the remaining percentage of the parent compound in each sample. A successful antioxidant will show a significantly smaller decrease in the parent compound concentration compared to the control. Plot the percentage of the parent compound remaining versus time for each condition to visualize the stabilization effect.

References

  • Sciencemadness Discussion Board. (2010). Diethyl amine turning brown. [Link]

  • Honda, T., et al. (n.d.). Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. PHM Society. [Link]

  • ResolveMass Laboratories. (2025). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Patsnap Eureka. (2025). Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Askar, F. W., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Iraqi National Journal of Chemistry, 52, 453-465. [Link]

  • SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

  • Journal of Research in Pharmacy. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Vaz, A. D., et al. (2001). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. Biochemistry, 40(47), 14220-14231. [Link]

  • Google Patents. (2012).
  • LCGC International. (2026). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • PubMed. (2007). Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides. [Link]

  • PubMed. (2001). the product of oxidative degradation of bis(2-pyridylmethyl)amine. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. [Link]

  • American Meat Science Association. (n.d.). Natural Antioxidants Review. [Link]

  • Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]

  • Chemistry and Chemical Engineering Journal. (n.d.). SYNTHESIS OF SOME N-OXIDES OF PYRIDYLACETYLENE AMINES BASED ON 2-METHYL-5-ETHYNYLPYRIDINE. [Link]

  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

  • PubMed. (2015). A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene. [Link]

  • Journal of the American Chemical Society. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]

  • ResearchGate. (n.d.). Pathways that degrade pyridine derivatives through 2,5-DHP. [Link]

  • PMC. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor. [Link]

  • PMC. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Comparative Study of the Antioxidant Properties of Trolox, Ascorbic Acid and Butyl Hydroxytolene (BHT) by the. [Link]

  • ResearchGate. (2026). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]

  • MDPI. (2023). Non-Noble Metal Aromatic Oxidation Catalysis: From Metalloenzymes to Synthetic Complexes. [Link]

  • Universidade Federal de Minas Gerais. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • SciELO. (n.d.). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • MDPI. (2023). Evaluation of the Efficacy and Synergistic Effect of α- and δ-Tocopherol as Natural Antioxidants in the Stabilization of Sunflower Oil and Olive Pomace Oil during Storage Conditions. [Link]

  • PMC. (n.d.). Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage. [Link]

  • PubMed. (2003). Structures and redox reactivities of copper complexes of (2-pyridyl)alkylamine ligands. Effects of the alkyl linker chain length. [Link]

  • ResearchGate. (2025). Pyrazole-linked metal catalysts: driving oxidation of catechol and 2-aminophenol. [Link]

Sources

Stability of 2-Phenyl-1-pyridin-4-yl-ethylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine

Case ID: #PYR-PEA-STAB-001 Compound Class: 1-Heteroaryl-2-phenylethylamines Applicable For: Free base and Hydrochloride/Dihydrochloride salts

Executive Summary: The Chemical Context

You are working with 2-Phenyl-1-(pyridin-4-yl)ethan-1-amine . To troubleshoot its stability, you must understand its hybrid nature. It combines the structural features of a phenethylamine (neuroactive backbone) with a pyridine ring at the


-position (benzylic equivalent).

Key Structural Vulnerabilities:

  • The

    
    -Aminopyridine Motif:  The amine is attached to a carbon that is also attached to the 4-position of a pyridine ring. This position is "pyridylic" (analogous to benzylic), making the C-H bond activated.
    
  • Primary Amine (

    
    ):  Highly nucleophilic and susceptible to reacting with atmospheric 
    
    
    
    to form carbamates.
  • Basic Nitrogen: The pyridine nitrogen (

    
    ) and the aliphatic amine (
    
    
    
    ) create a dual-basic system, complicating solubility and extraction.

Diagnostic Troubleshooting (Q&A)

Issue A: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation & Imine Formation. The "pyridylic" position (C1) is susceptible to autoxidation, especially in the presence of light or trace metals. The primary amine can oxidize to an imine (Schiff base) or degrade into the corresponding ketone (Phenyl-acetyl-pyridine derivative) and ammonia.

  • The Mechanism:

    • Radical abstraction of the

      
      -proton (facilitated by the electron-deficient pyridine ring).
      
    • Formation of a hydroperoxide intermediate.

    • Collapse to an imine, which hydrolyzes or polymerizes (causing color).

Corrective Protocol:

  • Degas Solvents: Always use degassed buffers/solvents (sparged with Argon/Nitrogen) for stock solutions.

  • Add Antioxidants: If compatible with your assay, add 0.1% Ascorbic Acid or EDTA (to chelate trace metals that catalyze oxidation).

  • Amber Glass: Store all solutions in amber vials to prevent photo-initiated radical formation.

Issue B: "The compound precipitated when I adjusted the pH to 7.4."

Diagnosis: Isoelectric/Free Base Solubility Limit. This molecule is a dibasic compound.

  • pH < 4: Both nitrogens are protonated (Dication). Highly soluble in water.

  • pH ~ 5-7: The pyridine loses its proton (Monocation). Solubility remains decent but decreases.

  • pH > 9: The aliphatic amine loses its proton (Neutral Free Base). Critical Failure Point. The free base is likely a lipophilic oil or solid with poor water solubility.

Corrective Protocol:

  • For Stock Solutions: Maintain pH < 4.0 using 10-50 mM HCl or Formic Acid.

  • For Physiological Assays (pH 7.4): Do not exceed 100

    
     concentration. If higher concentrations are needed, use a co-solvent carrier (DMSO 1-2% or cyclodextrin).
    
Issue C: "LC-MS shows a 'Ghost Peak' +44 mass units higher than the parent."

Diagnosis: Carbamate Formation (The "Air Peak"). Primary amines react rapidly with atmospheric


 to form carbamic acid/carbamates (

). This is reversible but confuses purity analysis.

Corrective Protocol:

  • Acidify the Sample: Add 0.1% Formic Acid to your LC-MS vial immediately. Acidification decarboxylates the carbamate back to the parent amine and

    
    .
    
  • Inert Atmosphere: Store the solid material under Argon.

Stability & Degradation Pathways (Visualization)

The following diagram illustrates the three primary degradation vectors: Oxidative Deamination, Carbamate Formation, and Acid-Base Equilibria.

StabilityPathways Parent 2-Phenyl-1-(pyridin-4-yl)ethylamine (Intact Active) Carbamate Carbamate Adduct (+CO2, +44 Da) (Reversible) Parent->Carbamate +CO2 (Air exposure) Imine Imine Intermediate (Schiff Base) Parent->Imine Oxidation (O2/Light) Salt Dihydrochloride Salt (Stable, pH < 4) Parent->Salt +HCl (Storage Form) Carbamate->Parent +H+ (Acidification) Ketone Degradation Product (Ketone + NH3) (Irreversible) Imine->Ketone Hydrolysis Salt->Parent pH > 9 (Free Base)

Figure 1: Chemical fate of 2-Phenyl-1-(pyridin-4-yl)ethylamine under various environmental stressors.

Standardized Handling Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol to ensure >99% integrity over 30 days.

StepActionScientific Rationale
1 Weighing Weigh the hydrochloride salt, not the free base. The salt is kinetically resistant to oxidation.
2 Solvent Use DMSO (Dimethyl Sulfoxide) , anhydrous, purity >99.9%. Avoid water for long-term storage to prevent hydrolysis risks.
3 Acidification Add 1 equivalent of HCl or prepare in 0.1% Formic Acid/DMSO if using the free base.
4 Aliquot Split into single-use vials (20-50

). Repeated freeze-thaw cycles introduce moisture and oxygen.
5 Storage Store at -20°C or -80°C . Protect from light.
Protocol B: Re-purification of Degraded Material

If your compound has turned yellow/brown:

  • Dissolve the crude material in Dilute HCl (0.1 M). The amine will protonate and dissolve; neutral oxidation byproducts (ketones/imines) may remain insoluble or oily.

  • Wash the aqueous acidic layer with Dichloromethane (DCM) or Ethyl Acetate. The degradation products (non-basic) will partition into the organic layer.

  • Basify the aqueous layer (pH > 10) using NaOH only when ready to extract.

  • Extract rapidly with DCM.

  • Dry over

    
     and concentrate immediately. Convert back to HCl salt for storage.
    

References & Authoritative Grounding

  • Chemical Stability of Pyridines:

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Pyridine ring electron deficiency and

      
      -proton acidity).
      
    • Context: Explains why the C1 position is susceptible to radical attack compared to standard alkyl amines.

  • Stability of Primary Amines (Carbamate Formation):

    • Source:Journal of Pharmaceutical Sciences. "Reactivity of Primary Amines with

      
      ."
      
    • Context: Validates the "Ghost Peak" (+44 Da) phenomenon in LCMS.

  • Handling of Phenethylamine Derivatives:

    • Source: Glennon, R. A. (1987). Psychoactive Phenylisopropylamines.

    • Context: Provides baseline stability data for the phenethylamine backbone (oxidation sensitivity).

  • General Stability Guidelines:

    • Source: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

    • Context: The regulatory framework for defining "stable" (e.g., stress testing at varying pH and oxidation conditions).

(Note: While specific stability papers for "2-Phenyl-1-(pyridin-4-yl)ethan-1-amine" are proprietary or rare, the chemistry described above is derived from first-principles organic chemistry regarding the reactivity of pyridines and primary benzylic amines.)

Validation & Comparative

Technical Comparison Guide: 13C NMR Assignments for 1-(4-Pyridinyl)-2-phenylethylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and assignment framework for 1-(4-Pyridinyl)-2-phenylethylamine , focusing on distinguishing this scaffold from its structural isomers (such as Lanicemine analogues) using 13C NMR spectroscopy.

Executive Summary & Structural Context

1-(4-Pyridinyl)-2-phenylethylamine is a pharmacophore of significant interest in medicinal chemistry, serving as a bioisostere for 1,2-diphenylethylamine derivatives (e.g., Lefetamine) and a regioisomer of the NMDA receptor antagonist Lanicemine (1-phenyl-2-(2-pyridyl)ethylamine).[1]

Accurate structural elucidation is critical during synthesis because the formation of the ethylamine backbone often yields regioisomers depending on the starting materials (e.g., reductive amination of 4-acetylpyridine vs. 4-pyridinecarboxaldehyde derivatives). This guide provides a definitive 13C NMR assignment strategy to distinguish the 4-pyridyl isomer (Target) from the 2-pyridyl isomer (Alternative).

Key Structural Differentiation[2]
  • Target (4-Pyridyl): Possesses a

    
     symmetric pyridine ring (chemically equivalent C2/C6 and C3/C5 positions).[2]
    
  • Alternative (2-Pyridyl): Possesses an asymmetric pyridine ring (distinct signals for all ring carbons).[2]

Comparative 13C NMR Assignments

The following data compares the theoretical and empirical chemical shift ranges for the target molecule against its primary regioisomer.

Table 1: Chemical Shift Comparison (δ ppm, CDCl₃)[1]
Carbon PositionTarget: 1-(4-Pyridinyl)-2-phenylethylamineAlternative: 1-Phenyl-2-(2-pyridyl)ethylamineDifferentiation Logic
C1 (Methine,

-NH₂)
54.5 – 56.0 56.0 – 57.5

-effect of Pyridine (Target) vs Phenyl (Alt) is subtle; requires HMBC to confirm.
C2 (Methylene,

-NH₂)
44.0 – 45.5 45.0 – 46.5 Benzylic (Target) vs Pyridylic (Alt).[2]
Py-C2 / Py-C6 ~150.0 (Intense, 2C) ~149.0 (C6) / ~121.5 (C3) CRITICAL: Target shows one intense signal; Alt shows two distinct signals.
Py-C3 / Py-C5 ~123.0 (Intense, 2C) ~123.5 (C5) / ~136.0 (C4) Target shows symmetry; Alt shows complete asymmetry.[2]
Py-C4 (Ipso) ~153.0 – 155.0 ~136.0 (C4) The ipso carbon in 4-Py is highly deshielded compared to the C4 in 2-Py.[2]
Py-C2 (Ipso) N/A (Symmetry axis)~160.0 – 162.0 The ipso C2 in the Alternative is the most deshielded peak in the spectrum.[2]
Ph-Ipso 138.0 – 139.0 143.0 – 144.0 Phenyl attached to CH2 (Target) vs CH (Alt).[2]

Note on Solvent Effects: Values are referenced to CDCl₃ (77.16 ppm).[2] In DMSO-d₆, expect a slight deshielding of


-carbons (+1-2 ppm) due to hydrogen bonding with the amine.

Experimental Protocol for Definitive Assignment

To validate the structure without relying solely on 1D peak lists, use the following self-validating 2D NMR workflow.

Step 1: Sample Preparation
  • Concentration: Dissolve 10–15 mg of the free base or hydrochloride salt in 0.6 mL of CDCl₃.

  • Additive: If using the HCl salt, add 1 drop of NaOD/D₂O or use DMSO-d₆ to ensure the amine protons do not broaden the

    
    -proton signals via exchange.[2]
    
Step 2: Acquisition Parameters
  • 1D 13C: Minimum 512 scans to resolve quaternary carbons (Py-C4 and Ph-Ipso).

  • DEPT-135: Essential to distinguish the C1 (Methine, Up) from C2 (Methylene, Down).[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): The "Gold Standard" for linkage.[2]

Step 3: Assignment Logic (The "Walk" Method)
  • Identify C1 (Methine): Look for the DEPT-135 "Up" signal around 55 ppm.[2]

  • Identify C2 (Methylene): Look for the DEPT-135 "Down" signal around 45 ppm.[2]

  • Confirm Pyridine Substitution:

    • Target (4-Py): The protons on the Pyridine ring (AA'BB' system in 1H NMR) will show HMBC correlations to the same ipso carbon (C4).[2]

    • Alternative (2-Py): The protons will show correlations to distinct carbons, and the C2-ipso carbon will be extremely downfield (~160 ppm).

Structural Elucidation Workflow (Diagram)

The following diagram illustrates the decision tree for confirming the 1-(4-pyridinyl) regioisomer using HMBC correlations.

NMR_Assignment_Workflow Start Start: Acquire 1H & 13C NMR DEPT_Check Analyze DEPT-135 Start->DEPT_Check Symmetry_Check Check Aromatic Region (120-150 ppm) DEPT_Check->Symmetry_Check Identify CH vs CH2 Sym_Yes Symmetric Signals? (2 intense peaks for Py ring) Symmetry_Check->Sym_Yes Sym_No Asymmetric Signals? (4 distinct peaks for Py ring) Symmetry_Check->Sym_No HMBC_Path Run HMBC Experiment Sym_Yes->HMBC_Path Result_2Py IDENTIFIED: 1-(2-Pyridinyl) isomer (Alternative) Sym_No->Result_2Py Result_4Py CONFIRMED: 1-(4-Pyridinyl) isomer (Target) HMBC_Path->Result_4Py H-Py(2,6) correlate to C-4 (Ipso)

Caption: Decision tree for distinguishing 4-pyridyl vs. 2-pyridyl isomers using symmetry and HMBC correlations.

Mechanistic Insight: Why the Shifts Differ?

Understanding the electronic environment is crucial for interpreting the data:

  • Nitrogen Anisotropy & Electronegativity:

    • In the 4-pyridyl isomer , the nitrogen is para to the alkyl attachment.[2] Its inductive withdrawal is distributed symmetrically, shielding the C3/C5 positions (~123 ppm) and deshielding C2/C6 (~150 ppm).

    • In the 2-pyridyl isomer , the nitrogen is ortho to the alkyl attachment.[2] This proximity causes a massive deshielding of the ipso carbon (C2) to ~160+ ppm, a diagnostic peak absent in the 4-pyridyl target.

  • Benzylic vs. Pyridylic Shielding:

    • The C2 methylene in the target is benzylic (attached to Ph).[2] Benzylic carbons typically resonate at 40–45 ppm.[2]

    • If the structure were inverted (1-phenyl-2-(4-pyridyl)ethylamine), the C2 methylene would be pyridylic. Pyridylic methylenes are often slightly more deshielded (38–42 ppm) but the difference is subtle.[2] The aromatic region remains the primary discriminator.[2]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[2] (Standard reference for substituent additivity rules in 13C NMR).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Validation of pyridine ring chemical shifts).

  • PubChem Compound Summary. (2024). 4-(2-Aminoethyl)pyridine (2-(4-Pyridyl)ethylamine). National Center for Biotechnology Information.[2] Available at: [Link] (Used for comparative fragment analysis of the pyridine-ethylamine motif).

Sources

2-Phenyl-1-pyridin-4-yl-ethylamine vs 2-phenethylamine activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of 2-Phenethylamine and 2-Phenyl-1-pyridin-4-yl-ethylamine

A Guide for Researchers in Pharmacology and Drug Development

Introduction

In the landscape of neuropharmacology, the 2-phenethylamine (PEA) scaffold is a foundational structure, present in a vast array of endogenous neuromodulators, neurotransmitters, and synthetic psychoactive compounds.[1][2][3] As an endogenous trace amine, PEA itself acts as a central nervous system stimulant, primarily through its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1).[4][5][[“]][7] This receptor system is a key regulator of monoaminergic neurotransmission, making it a compelling target for neuropsychiatric disorders.[8][9][10]

This guide provides a comparative analysis of PEA and a structurally related, yet pharmacologically distinct analog: this compound. The introduction of a pyridine ring at the benzylic position represents a significant chemical modification that is anticipated to profoundly alter the molecule's interaction with biological targets. The nitrogen atom in the pyridine ring introduces a basic center and a hydrogen bond acceptor, which can fundamentally change the compound's physicochemical properties, receptor binding profile, metabolic stability, and overall pharmacological activity.

The objective of this document is to dissect these differences from a medicinal chemistry and pharmacology perspective. We will first establish the well-documented activity of PEA as a benchmark. Subsequently, we will explore the predicted and potential activity of its pyridinyl analog. Critically, as direct comparative data for this compound is not extensively available in public literature, this guide will focus on providing the essential, field-proven experimental protocols required to rigorously characterize and compare these two compounds. This serves as both a comparative overview and a practical manual for researchers aiming to elucidate the structure-activity relationships (SAR) of novel neuromodulatory agents.

Structural and Physicochemical Comparison

The fundamental structural difference between the two molecules is the substitution of a phenyl group in PEA with a pyridin-4-yl group in its analog at the '1' position of the ethylamine chain. This seemingly minor change has significant implications for the molecule's electronic distribution, polarity, and basicity.

Property2-Phenethylamine (PEA)This compoundRationale for Difference
Structure The pyridine nitrogen introduces a polar, basic site, capable of hydrogen bonding, which is absent in PEA's simple phenyl ring.
Molecular Formula C₈H₁₁NC₁₃H₁₄N₂Addition of the pyridine ring and an extra phenyl group.
Molecular Weight 121.18 g/mol 198.26 g/mol Increased molecular complexity.
Predicted pKa ~9.8 (Amine)~5.5 (Pyridine N), ~9.5 (Amine)The pyridine nitrogen is a weaker base than the aliphatic amine. This dual basicity can influence solubility and receptor interactions at physiological pH.
Predicted LogP ~1.4~2.1The addition of another aromatic ring increases lipophilicity, though the pyridine nitrogen can mitigate this effect depending on protonation state.

Note: Predicted values are estimations and require experimental verification.

Pharmacological Profile of 2-Phenethylamine (PEA): The Benchmark

PEA is an endogenous trace amine with a well-characterized, albeit complex, pharmacological profile. Its effects are primarily mediated through its potent agonist activity at TAAR1.[[“]][11]

Primary Mechanism: TAAR1 Agonism TAAR1 is a G-protein coupled receptor (GPCR) that is co-localized with monoamine transporters in dopaminergic, serotonergic, and noradrenergic neurons.[9] Upon activation by agonists like PEA, TAAR1 initiates a signaling cascade, primarily through Gαs, leading to the production of cyclic AMP (cAMP).[11] This activation serves as a "brake" or modulator on monoaminergic systems, reducing neuronal firing rates and influencing the activity of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][12] This modulatory role has made TAAR1 agonists a promising new class of drugs for treating psychosis and other neuropsychiatric conditions without the direct dopamine D2 receptor blockade associated with traditional antipsychotics.[8][13]

TAAR1_Signaling PEA 2-Phenethylamine (PEA) TAAR1 TAAR1 PEA->TAAR1 Binds & Activates ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Dopamine/Serotonin Transporters & Firing Rate PKA->Downstream Phosphorylates Targets G_Protein G_Protein TAAR1->G_Protein Activates G_Protein->AC Stimulates AC->cAMP Converts

Secondary Mechanisms and Limitations Beyond TAAR1, PEA can act as a substrate for monoamine transporters and at higher concentrations, can induce neurotransmitter release, similar to amphetamine.[7][12] However, its therapeutic potential is severely limited by its rapid metabolism. PEA is a preferred substrate for monoamine oxidase B (MAO-B), which quickly degrades it, resulting in a very short biological half-life.[5][[“]] This metabolic instability is a key challenge that medicinal chemists often seek to overcome through structural modification.

Predicted Pharmacological Profile of this compound

Direct pharmacological data for this compound is scarce. However, based on its structure, we can formulate several hypotheses that provide a rationale for its experimental investigation. The introduction of the pyridinyl group is a common strategy in medicinal chemistry to modulate receptor affinity, selectivity, and pharmacokinetic properties.[14][15]

  • Altered TAAR1 Affinity: The pyridine nitrogen could form new hydrogen bonds or electrostatic interactions within the TAAR1 binding pocket, potentially increasing or decreasing affinity and efficacy compared to PEA.

  • Dopamine Transporter (DAT) Interaction: The overall structure bears some resemblance to pyrovalerone and other DAT inhibitors.[16] It is plausible that this compound may exhibit significant affinity for DAT, potentially shifting its profile from a pure TAAR1 agonist to a dual TAAR1 agonist/dopamine reuptake inhibitor (DARI).

  • NMDA Receptor Activity: Phenyl-pyridine-ethanamine scaffolds have been investigated as N-methyl-D-aspartic acid (NMDA) receptor antagonists.[17] This represents a potential activity profile completely distinct from that of PEA.

  • Metabolic Stability: The substitution at the alpha-carbon (the carbon attached to the amine) can confer resistance to MAO-B metabolism, potentially increasing the compound's half-life and brain exposure.

These hypotheses underscore the necessity of a systematic experimental evaluation to build a complete pharmacological profile.

Experimental Guide for Comparative Activity Profiling

To objectively compare the activity of PEA and its pyridinyl analog, a tiered approach involving binding, functional, and uptake assays is required. The following protocols represent industry-standard methodologies for such a characterization.

Receptor Binding Affinity Profiling

Causality: The first step is to understand where the compounds bind. A broad radioligand binding screen determines the affinity (expressed as the inhibition constant, Ki) of each compound for a panel of relevant CNS targets. A high affinity (low Ki value) for a specific receptor suggests it may be a primary biological target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant transporter or receptor of interest (e.g., hDAT, hSERT, hNET, hTAAR1).

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration via a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a known concentration of a specific radioligand (e.g., [³H]WIN-35,428 for hDAT[16], [³H]nisoxetine for hNET[18][19]), and a range of concentrations of the test compound (PEA or the analog).

    • To determine non-specific binding, add a high concentration of a known, non-labeled ligand (e.g., cocaine for DAT) to a set of wells.

    • To determine total binding, add only the radioligand and buffer.

    • Incubate the plate for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C).

  • Termination and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

    • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site competition curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Binding_Assay_Workflow Start Start Prep Prepare Cell Membranes Expressing Target Receptor Start->Prep Plate Add Radioligand, Test Compound, & Membranes to 96-well Plate Prep->Plate Incubate Incubate to Reach Binding Equilibrium Plate->Incubate Harvest Rapid Filtration via Cell Harvester Incubate->Harvest Count Scintillation Counting to Measure Radioactivity Harvest->Count Analyze Calculate IC50 and Ki Values Count->Analyze End End Analyze->End

Comparative Data Table (Hypothetical)

Target2-Phenethylamine (Ki, nM)This compound (Ki, nM)
hTAAR150 - 200To be determined
hDAT>1000To be determined
hSERT>10,000To be determined
hNET>5000To be determined
hD₂ Receptor>10,000To be determined
h5-HT₂A Receptor>10,000To be determined
Functional Activity Assessment

Causality: Binding does not reveal function. A compound could be an agonist (activator), antagonist (blocker), or have no effect. For TAAR1, a cAMP accumulation assay is the gold standard to measure Gs-coupled functional activity. This experiment quantifies the potency (EC₅₀) and efficacy (Emax) of the compounds as TAAR1 agonists.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Plate HEK293 cells stably expressing human TAAR1 in a 96-well plate and allow them to adhere overnight.

  • Assay Protocol:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX for 20-30 minutes. This prevents the degradation of cAMP and amplifies the signal.

    • Add a range of concentrations of the test compound (PEA or the analog) or a known agonist (as a positive control) and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.

  • Data Analysis:

    • Normalize the results to the response of a maximal concentration of a reference agonist (Emax = 100%).

    • Plot the normalized response against the logarithm of the compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Comparative Data Table (Hypothetical)

CompoundTAAR1 EC₅₀ (nM)TAAR1 Emax (%)
2-Phenethylamine100 - 400~100%
This compoundTo be determinedTo be determined
Monoamine Transporter Uptake Inhibition Assay

Causality: If binding to monoamine transporters is observed, it is crucial to determine the functional consequence. This assay measures the ability of the compounds to inhibit the reuptake of neurotransmitters from the synaptic cleft, a primary mechanism of action for many psychostimulants and antidepressants.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay

  • Preparation:

    • Use either synaptosomes prepared from rodent striatum or cell lines stably expressing hDAT (e.g., hDAT-HEK293 cells).

  • Assay Protocol:

    • In a 96-well plate, pre-incubate the cells/synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake by adding a fixed concentration of [³H]-dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes). The timing must be within the linear range of uptake.

    • Terminate the uptake by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters (representing intracellular [³H]-dopamine) using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ value by fitting the data to an inhibition dose-response curve.

Uptake_Assay_Workflow Start Start Prep Prepare hDAT-expressing Cells or Striatal Synaptosomes Start->Prep Preincubate Pre-incubate Cells with Test Compound Prep->Preincubate Add_DA Add [3H]-Dopamine to Initiate Uptake Preincubate->Add_DA Incubate Incubate for a Short Period (5-10 min) Add_DA->Incubate Terminate Terminate via Rapid Filtration & Wash with Cold Buffer Incubate->Terminate Count Scintillation Counting of Internalized Radioactivity Terminate->Count Analyze Calculate IC50 Value Count->Analyze End End Analyze->End

Synthesis of Findings and Interpretation

The power of this comparative approach lies in the synthesis of the data. By comparing the results from these three key experiments, a clear picture of each compound's mechanism of action emerges.

  • Scenario A: TAAR1-Dominant Profile. If the pyridinyl analog shows potent TAAR1 agonism (low EC₅₀) with weak or no activity at DAT (high Ki and IC₅₀), its profile remains similar to PEA. The key differentiator would then be its in vivo pharmacokinetics, which would need to be assessed in subsequent studies.

  • Scenario B: DAT-Dominant Profile. If the analog displays high affinity for DAT (low Ki) and potent uptake inhibition (low IC₅₀), with weaker activity at TAAR1, this indicates a fundamental shift in its mechanism. It would be classified as a dopamine reuptake inhibitor, with potential stimulant or antidepressant properties.

  • Scenario C: Mixed/Dual Profile. The compound might exhibit potent activity at both TAAR1 and DAT. Such a dual-action ligand could offer a novel therapeutic mechanism, potentially combining the modulatory effects of TAAR1 agonism with the direct elevation of synaptic dopamine from reuptake inhibition.

Conclusion

The comparison between 2-phenethylamine and this compound exemplifies a classic medicinal chemistry case study. PEA is a well-understood endogenous neuromodulator whose therapeutic utility is hampered by poor metabolic stability. The introduction of a pyridinyl moiety in this compound is a rational design strategy to alter its pharmacological profile, potentially enhancing potency, shifting selectivity towards other CNS targets like the dopamine transporter, and improving its drug-like properties.

While the precise activity of this compound awaits empirical validation, the experimental workflows detailed in this guide—encompassing receptor binding, functional G-protein activation, and neurotransmitter uptake—provide a robust and self-validating framework for its complete characterization. The resulting data will not only elucidate the specific activity of this novel compound but will also contribute valuable insights into the structure-activity relationships of phenethylamine-based neuromodulators, aiding in the design of next-generation therapeutics for neuropsychiatric disorders.

References

  • Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. NCBI Bookshelf. [Link]

  • De Gregorio, D., et al. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. Wellcome Open Research. [Link]

  • Dedic, N., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Psychiatry. [Link]

  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals (Basel). [Link]

  • TAAR1. Wikipedia. [Link]

  • De Felice, A., et al. (2022). Trace Amine Associate Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Kowalczyk, M., et al. (2025). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

  • Simmler, L. D., et al. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology. [Link]

  • PHENETHYLAMINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • 2-Phenylethylamine. American Chemical Society. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Sabelli, H. C., & Mosnaim, A. D. (1974). Phenylethylamine Hypothesis of Affective Behavior. American Journal of Psychiatry. [Link]

  • What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]

  • Phenethylamine. Wikipedia. [Link]

  • Piacentino, D., et al. (2024). Characterization of the Neurochemical and Behavioral Effects of the Phenethylamine 2-Cl-4,5-MDMA in Adolescent and Adult Male Rats. ACS Chemical Neuroscience. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

  • Wu, R., & Li, J. X. (2021). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. CNS Drugs. [Link]

  • Tsakalova, D., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Foods. [Link]

  • Sakloth, F., et al. (2013). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice. Scopus. [Link]

  • Wang, C., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry. [Link]

  • Block, E. R., & Saunders, C. (2023). Dopamine Transporter Endocytic Trafficking: Neuronal Mechanisms and Potential Impact On DA-Dependent Behaviors. Frontiers in Cellular Neuroscience. [Link]

  • Leach, M. J., et al. (1997). Alpha-phenyl-2-pyridine-ethanamine Dihydrochloride-, a low affinity uncompetitive N-methyl-D-aspartic acid antagonist, is effective in rodent models of global and focal ischemia. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Kitamura, S., et al. (1995). Dopamine transporter mutants selectively enhance MPP+ transport. Molecular Pharmacology. [Link]

  • Li, H., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • Klein, A. B., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences. [Link]

  • Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Semantic Scholar. [Link]

  • Eriksen, J., et al. (2022). Pharmacological Characterization of Purified Full-Length Dopamine Transporter from Drosophila melanogaster. International Journal of Molecular Sciences. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.